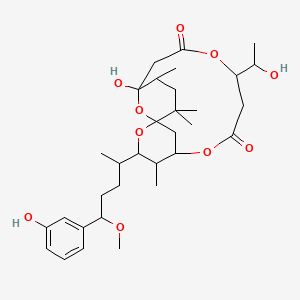
Aplysiatoxin, 17-debromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Debromoaplysiatoxin is a toxic agent produced by the blue-green alga Lyngbya majuscula. This alga lives in marine waters and causes seaweed dermatitis. Furthermore, it is a tumor promoter which has an anti-proliferative activity against various cancer cell lines in mice.
科学研究应用
Tumor Promotion and Anti-Proliferative Effects
Debromoaplysiatoxin is recognized for its dual role in promoting tumor growth and exhibiting anti-proliferative effects. Research indicates that while this compound can activate pathways leading to tumor promotion, certain analogs have been developed that enhance anti-proliferative activity without promoting tumors. For instance, studies have shown that modifications to the molecular structure can significantly alter its biological effects. The removal of specific functional groups has been linked to increased anti-proliferative activity while reducing tumor-promoting effects .
Antiviral Properties
Recent studies have highlighted the antiviral potential of debromoaplysiatoxin against viruses such as Chikungunya. In vitro experiments demonstrated that debromoaplysiatoxin significantly inhibited viral replication in infected cells with an effective concentration (EC50) of 1.3 µM . This suggests that the compound could be a valuable candidate for developing antiviral therapies, particularly in regions affected by viral outbreaks.
Potassium Channel Blockage
Debromoaplysiatoxin has been identified as a potent blocker of potassium channels, specifically Kv1.5, which is crucial for cardiac function. The inhibitory activity against Kv1.5 has been quantified, showing half-inhibitory concentrations (IC50) ranging from 1.46 to 1.79 µM . This property raises concerns about its safety profile but also opens avenues for exploring its effects on cardiac health and potential therapeutic uses in treating cardiac arrhythmias.
Case Study 1: Tumor Promotion Mechanism
In a study involving mouse models, debromoaplysiatoxin was found to induce significant tumor formation when applied topically. The mechanism was linked to the activation of protein kinase C pathways, which are known to play a role in cell proliferation and survival . This study underscores the need for careful consideration of the compound's application in therapeutic contexts.
Case Study 2: Antiviral Activity Against Chikungunya Virus
Another pivotal study examined the efficacy of debromoaplysiatoxin against Chikungunya virus in cultured cells. The results indicated a dose-dependent inhibition of viral replication, with minimal cytotoxicity observed at effective concentrations . This finding suggests that debromoaplysiatoxin could be further investigated as a lead compound for antiviral drug development.
Table 1: Biological Activities of Debromoaplysiatoxin
| Activity Type | Description | Effective Concentration (EC50/IC50) |
|---|---|---|
| Tumor Promotion | Induces tumor formation via PKC activation | LD100: 0.3 mg/kg |
| Anti-Proliferative | Enhanced activity with structural modifications | Varies by analog |
| Antiviral (Chikungunya) | Inhibits viral replication | EC50: 1.3 µM |
| Potassium Channel Blockage | Blocks Kv1.5 channels | IC50: 1.46 - 1.79 µM |
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Removal of Methoxy Group | Increased anti-proliferative activity |
| Addition of Hydroxy Group | Enhanced tumor-promoting activity |
| Structural Analog Development | Reduced cytotoxicity |
属性
CAS 编号 |
52423-28-6 |
|---|---|
分子式 |
C32H48O10 |
分子量 |
592.7 g/mol |
IUPAC 名称 |
13-hydroxy-9-(1-hydroxyethyl)-3-[5-(3-hydroxyphenyl)-5-methoxypentan-2-yl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |
InChI |
InChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3 |
InChI 键 |
REAZZDPREXHWNV-FNYQTHNFSA-N |
SMILES |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
手性 SMILES |
C[C@H]1CC([C@]23CC([C@H](C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)C[C@]1(O3)O)C(C)O)(C)C |
规范 SMILES |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Debromoaplysiatoxin; Aplysiatoxin, 17-debromo-; G-2408; NSC 271679. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















